molecular formula C20H15N3O3 B7751935 2-amino-N-benzyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide

2-amino-N-benzyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide

Cat. No.: B7751935
M. Wt: 345.4 g/mol
InChI Key: ISZGTURKUZFWNG-UHFFFAOYSA-N
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Description

2-amino-N-benzyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide is an organic compound belonging to the class of chromeno[2,3-b]pyridine-5-ones. These compounds contain a chromeno[2,3-b]pyridine moiety with an oxo group at the 5-position . This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-amino-N-benzyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide involves multiple steps. One common synthetic route includes the use of palladium-catalyzed cross-coupling reactions on appropriate bromo precursors . The reaction conditions typically involve the use of ethanol-pyridine mixtures and other reagents such as salicylaldehyde and 2-aminoprop-1-ene-1,1,3-tricarbonitrile . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-amino-N-benzyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation to form different derivatives, and substitution reactions can introduce various functional groups to the molecule . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

2-amino-N-benzyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide can be compared with other similar compounds, such as 2-amino-7-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide and 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile . These compounds share the chromeno[2,3-b]pyridine core structure but differ in their substituents, which can influence their biological activities and selectivity towards specific targets. The unique benzyl group in this compound contributes to its distinct properties and potential therapeutic applications.

Properties

IUPAC Name

2-amino-N-benzyl-5-oxochromeno[2,3-b]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c21-18-15(19(25)22-11-12-6-2-1-3-7-12)10-14-17(24)13-8-4-5-9-16(13)26-20(14)23-18/h1-10H,11H2,(H2,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZGTURKUZFWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(N=C3C(=C2)C(=O)C4=CC=CC=C4O3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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